Dicyclohex-2-en-1-yl hexanedioate
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Overview
Description
Dicyclohex-2-en-1-yl hexanedioate is an organic compound with the molecular formula C18H26O4. It is a diester derived from hexanedioic acid and cyclohex-2-en-1-ol. This compound is known for its unique structure, which includes two cyclohexene rings connected by a hexanedioate linker. It is used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohex-2-en-1-yl hexanedioate can be synthesized through the esterification of hexanedioic acid with cyclohex-2-en-1-ol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, hexanedioic acid and cyclohex-2-en-1-ol, are mixed in the presence of a catalyst and heated to promote the reaction. The product is then purified through distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Dicyclohex-2-en-1-yl hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohex-2-en-1-one and hexanedioic acid.
Reduction: Formation of cyclohex-2-en-1-yl hexanol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Dicyclohex-2-en-1-yl hexanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of dicyclohex-2-en-1-yl hexanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release hexanedioic acid and cyclohex-2-en-1-ol, which can further participate in biochemical pathways. The compound’s reactivity is influenced by the presence of the cyclohexene rings, which can undergo various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A related compound with a similar cyclohexene structure but lacking the ester groups.
Hexanedioic acid, di-2-cyclohexen-1-yl ester: Another diester with similar properties but different substituents.
Uniqueness
Dicyclohex-2-en-1-yl hexanedioate is unique due to its specific combination of cyclohexene rings and hexanedioate linker, which imparts distinct chemical and physical properties. Its stability and reactivity make it valuable in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
62144-60-9 |
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Molecular Formula |
C18H26O4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
dicyclohex-2-en-1-yl hexanedioate |
InChI |
InChI=1S/C18H26O4/c19-17(21-15-9-3-1-4-10-15)13-7-8-14-18(20)22-16-11-5-2-6-12-16/h3,5,9,11,15-16H,1-2,4,6-8,10,12-14H2 |
InChI Key |
QYVCTCXXOBEQHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)OC(=O)CCCCC(=O)OC2CCCC=C2 |
Origin of Product |
United States |
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